![molecular formula C6H15NO B146028 (S)-2-Isopropylaminopropane-1-Ol CAS No. 129156-64-5](/img/structure/B146028.png)
(S)-2-Isopropylaminopropane-1-Ol
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Overview
Description
(S)-2-Isopropylaminopropane-1-Ol, also known as IPA, is a chiral amine that is widely used in various fields of chemistry and biology. It is a colorless liquid with a strong odor and is commonly used as a solvent, reagent, and intermediate in organic synthesis. IPA is an important building block in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Isopropylaminopropane-1-Ol is not fully understood, but it is believed to act as a nucleophile in chemical reactions. (S)-2-Isopropylaminopropane-1-Ol can also act as a Lewis base, forming complexes with transition metals. In addition, (S)-2-Isopropylaminopropane-1-Ol can act as a hydrogen bond donor and acceptor, making it a useful ligand in organometallic chemistry.
Biochemical and Physiological Effects:
(S)-2-Isopropylaminopropane-1-Ol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions. (S)-2-Isopropylaminopropane-1-Ol has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, (S)-2-Isopropylaminopropane-1-Ol has been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
(S)-2-Isopropylaminopropane-1-Ol is a versatile reagent that can be used in a variety of chemical reactions. It is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, (S)-2-Isopropylaminopropane-1-Ol can be difficult to handle due to its strong odor and toxicity. It can also be difficult to separate from reaction products, leading to contamination issues.
Future Directions
There are many potential future directions for (S)-2-Isopropylaminopropane-1-Ol research. One area of interest is the development of new synthetic methods for (S)-2-Isopropylaminopropane-1-Ol and its derivatives. Another area of interest is the application of (S)-2-Isopropylaminopropane-1-Ol in asymmetric catalysis and organometallic chemistry. Additionally, the development of new pharmaceuticals and agrochemicals based on (S)-2-Isopropylaminopropane-1-Ol is an area of active research. Finally, the investigation of the biological and physiological effects of (S)-2-Isopropylaminopropane-1-Ol and its derivatives is an area of growing interest.
Synthesis Methods
The synthesis of (S)-2-Isopropylaminopropane-1-Ol can be achieved through several methods, including the reductive amination of acetone with isopropylamine, the reaction of isopropylamine with propylene oxide, and the hydrogenation of 2-acetamido-1-phenylpropane. The most commonly used method is the reductive amination of acetone with isopropylamine. This method involves the condensation of acetone with isopropylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under mild conditions and yields high purity (S)-2-Isopropylaminopropane-1-Ol.
Scientific Research Applications
(S)-2-Isopropylaminopropane-1-Ol is widely used in scientific research due to its unique properties and applications. It is commonly used as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. (S)-2-Isopropylaminopropane-1-Ol is also used as a solvent in chemical reactions and as a stabilizer in polymerization reactions. In addition, (S)-2-Isopropylaminopropane-1-Ol is used as a building block in the synthesis of various chiral molecules and is an important intermediate in the production of fine chemicals.
properties
IUPAC Name |
(2S)-2-(propan-2-ylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZJOXPMODLELN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isopropylaminopropane-1-Ol |
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